YM-26734

Description

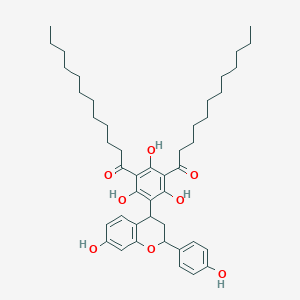

Structure

2D Structure

Properties

IUPAC Name |

1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJAYJCUSZHYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932293 | |

| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144337-18-8 | |

| Record name | YM 26734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144337188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-26734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27Z1V25BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of YM-26734: A Synthetic Derivative of a Natural sPLA₂ Inhibitor

An In-depth Technical Guide on the Origin, Synthesis, and Mechanism of Action of YM-26734 for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent, competitive inhibitor of secretory phospholipase A₂ (sPLA₂), an enzyme pivotal in the inflammatory cascade. This technical guide delves into the origins of this compound, tracing its development from a natural product to a refined synthetic analog. It provides a comprehensive overview of its discovery, the detailed experimental protocols for its synthesis, its mechanism of action, and the quantitative data supporting its biological activity.

From Nature's Blueprint: The Discovery of YM-26567-1

The story of this compound begins with the discovery of its natural precursor, YM-26567-1. Researchers at Yamanouchi Pharmaceutical Co. Ltd. isolated this novel compound from the fruit of Horsfieldia amygdalina, a plant native to Southeast Asia. YM-26567-1 was identified as a competitive inhibitor of group II sPLA₂.[1]

Isolation of YM-26567-1 from Horsfieldia amygdalina**

While the seminal publication by Miyake et al. (1992) does not provide a detailed, step-by-step protocol for the isolation of YM-26567-1, the general procedure can be inferred from standard natural product chemistry techniques. The process would have likely involved the following key stages:

-

Collection and Preparation of Plant Material: Fruits of Horsfieldia amygdalina were collected, dried, and pulverized to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material was subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to isolate a broad range of secondary metabolites.

-

Fractionation: The crude extract was then fractionated using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their chemical properties.

-

Chromatographic Purification: The active fraction was further purified using a series of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), to isolate the pure compound, YM-26567-1.

-

Structure Elucidation: The chemical structure of YM-26567-1 was determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enhancing Potency: The Synthesis of this compound

To improve upon the inhibitory activity of the natural product, scientists at Yamanouchi Pharmaceuticals synthesized a series of analogs, leading to the development of this compound. This synthetic derivative exhibited enhanced potency as an sPLA₂ inhibitor. A detailed synthetic scheme was later published by Oslund et al. (2008), providing a roadmap for its laboratory preparation.

Experimental Protocol for the Synthesis of this compound

The following protocol is a summary of the synthetic route described by Oslund et al. (2008).

Materials and Methods:

-

Starting materials and reagents were obtained from commercial suppliers and used without further purification.

-

Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification of intermediates and the final product was performed by column chromatography on silica gel.

-

Nuclear Magnetic Resonance (NMR) spectra were recorded on a Bruker spectrometer.

-

Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

Synthesis Scheme:

The synthesis of this compound involves a multi-step process, beginning with commercially available starting materials. The key steps include a Claisen-Schmidt condensation to form a chalcone, followed by cyclization to a flavanone, reduction, and subsequent coupling with a phloroglucinol derivative. The final step involves deprotection to yield this compound.

(A detailed, step-by-step synthesis protocol with specific reagent quantities, reaction conditions, and purification methods would be found in the supplementary information of the Oslund et al. (2008) publication in Bioorganic & Medicinal Chemistry Letters.)

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound and its natural precursor, YM-26567-1, has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Compound | Target Enzyme | IC₅₀ (μM) |

| YM-26567-1 | Rabbit Platelet sPLA₂ | 6.7 |

| This compound | Rabbit Platelet sPLA₂ | 0.085 |

| This compound | Human sPLA₂-IIA | 1 |

| This compound | Human sPLA₂-IID | 1 |

| This compound | Human sPLA₂-V | 1 |

| This compound | Human sPLA₂-X | 0.2 |

| This compound | Human sPLA₂-IIE | 3 |

Table 1: In Vitro Inhibitory Activity of YM-26567-1 and this compound against various sPLA₂ subtypes.

| Compound | Animal Model | Route of Administration | ED₅₀ |

| YM-26567-1 | TPA-induced mouse ear edema | Topical | 28 μ g/ear |

| This compound | TPA-induced mouse ear edema | Topical | 45 μ g/ear |

| This compound | TPA-induced mouse ear edema | Intravenous | 11 mg/kg |

Table 2: In Vivo Anti-inflammatory Activity of YM-26567-1 and this compound.

Mechanism of Action: Inhibition of the sPLA₂ Signaling Pathway

Secretory phospholipase A₂ enzymes play a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.

This compound acts as a competitive inhibitor of sPLA₂, binding to the active site of the enzyme and preventing its interaction with phospholipid substrates. The proposed binding mode involves the chelation of the catalytic calcium ion in the active site of sPLA₂ by the hydroxyl and carbonyl groups of the phloroglucinol moiety of this compound. This effectively blocks the enzymatic activity and halts the downstream production of inflammatory mediators.

Visualizing the sPLA₂ Signaling Pathway and Inhibition by this compound

Caption: The sPLA₂ signaling cascade and its inhibition by this compound.

Experimental Workflow for Assessing sPLA₂ Inhibition

Caption: Generalized workflow for evaluating sPLA₂ inhibitors.

References

YM-26734: A Selective Inhibitor of Secretory Phospholipase A2-IIA

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Secretory phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, most notably inflammation.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, such as arachidonic acid (AA), and lysophospholipids.[1][3] The liberated arachidonic acid serves as a precursor for the biosynthesis of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1][4][5][6]

Among the various sPLA2 isoforms, Group IIA (sPLA2-IIA) is strongly implicated in the pathogenesis of inflammatory diseases, including rheumatoid arthritis, asthma, and sepsis.[2][4] Elevated levels of sPLA2-IIA are often found in inflammatory exudates and plasma during inflammatory conditions, making it a key therapeutic target.[4][7] The development of potent and selective inhibitors for sPLA2-IIA is therefore a crucial area of research for novel anti-inflammatory therapies.

YM-26734 has emerged as a significant tool in this field. It is a potent, competitive, and selective inhibitor of sPLA2-IIA.[8][9] Originally derived from a natural product isolated from the fruit of Horsfieldia amygdaline, this compound provides a valuable pharmacological probe to elucidate the specific roles of sPLA2-IIA in inflammatory cascades and to serve as a lead compound for drug development.[1][10] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative inhibition data, relevant signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a complex molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C45H62O8 | [11][12] |

| Molecular Weight | 730.97 g/mol | [11][12] |

| CAS Number | 144337-18-8 | [11][12] |

| Appearance | Crystalline solid | [12] |

| Solubility | Soluble in DMSO and ethanol | [12] |

| IUPAC Name | 1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one | [11] |

Mechanism of Selective Inhibition

This compound functions as a competitive inhibitor of secretory phospholipase A2.[8][13] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate (phospholipids) from being hydrolyzed.[8] The molecular structure of this compound, particularly the didodecanoylphloroglucinol portion, is predicted to be crucial for this interaction, likely by coordinating with the essential Ca2+ ion in the enzyme's catalytic site.[1] This competitive binding effectively halts the enzymatic cascade at its origin, blocking the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids.[5][8]

A key feature of this compound is its selectivity. It demonstrates a broad inhibitory profile against several sPLA2 isoforms but exhibits minimal to no activity against cytosolic PLA2 (cPLA2), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes.[8] This specificity is critical for its use as a research tool, as it allows for the precise investigation of the effects of sPLA2-IIA inhibition without the confounding variables of affecting other key enzymes in the inflammatory pathway.

Quantitative Inhibition Profile

The potency and selectivity of this compound have been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various sPLA2 isoforms.

| sPLA2 Isoform | IC50 Value (μM) |

| sPLA2-IIA | 1 |

| sPLA2-IID | 1 |

| sPLA2-IIE | 3 |

| sPLA2-V | 1 |

| sPLA2-X | 0.2 |

Data sourced from R&D Systems.

Signaling Pathways and Experimental Workflows

sPLA2-IIA Pro-Inflammatory Signaling Pathway

The sPLA2-IIA enzyme is a critical initiator of a major inflammatory signaling cascade. Upon activation by pro-inflammatory stimuli, sPLA2-IIA translocates to the outer leaflet of the cell membrane where it hydrolyzes phospholipids. This action releases arachidonic acid and lysophospholipids, which are then converted by downstream enzymes (COX and LOX) into potent inflammatory mediators like prostaglandins and leukotrienes.[4][6] These mediators then act on various cells to produce the classic signs of inflammation.

Logical Flow of this compound Selective Inhibition

The strategic value of this compound lies in its ability to selectively block the sPLA2-IIA pathway at its source. By competitively inhibiting the enzyme, it prevents the generation of all downstream inflammatory mediators derived from arachidonic acid, without affecting other related pathways.

Experimental Protocol: sPLA2 Inhibition Assay

To quantify the inhibitory activity of compounds like this compound against sPLA2-IIA, a colorimetric assay using a phospholipid substrate is commonly employed. The following is a generalized protocol.

Materials

-

Recombinant human sPLA2-IIA (hG-IIA)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Substrate solution:

-

Lecithin (phosphatidylcholine)

-

Sodium deoxycholate (NaTDC)

-

Sodium Chloride (NaCl)

-

Calcium Chloride (CaCl2)

-

Phenol Red (colorimetric pH indicator)

-

-

Reaction Buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Workflow

The assay measures the rate of fatty acid release from lecithin hydrolysis, which causes a drop in pH and a corresponding color change of the Phenol Red indicator.

Detailed Methodology

-

Substrate Preparation : Prepare a mixture containing lecithin (e.g., 3.5 mM), NaTDC (e.g., 3 mM), NaCl (e.g., 100 mM), CaCl2 (e.g., 10 mM), and Phenol Red (e.g., 0.055 mM). Adjust the pH to a slightly alkaline value (e.g., 7.6), where the indicator is red/pink.[14]

-

Inhibitor and Enzyme Preparation : Prepare serial dilutions of this compound in DMSO. Prepare a working solution of sPLA2-IIA enzyme in an appropriate buffer.

-

Pre-incubation : In a separate plate or tubes, pre-incubate a fixed amount of the sPLA2-IIA enzyme with varying concentrations of this compound (and a DMSO-only control) for a set period (e.g., 20 minutes) at room temperature.[14] This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation : Add the substrate solution to the wells of a 96-well plate. Initiate the enzymatic reaction by adding the pre-incubated enzyme/inhibitor mixture to the substrate wells.

-

Kinetic Measurement : Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C). Measure the decrease in absorbance at a wavelength sensitive to Phenol Red's color change (e.g., 558 nm) over time. The rate of absorbance change is proportional to the rate of fatty acid production and thus, enzyme activity.

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a well-characterized and valuable pharmacological agent for the study of secretory phospholipase A2-IIA. Its potent, competitive, and selective inhibitory action makes it an indispensable tool for dissecting the role of sPLA2-IIA in the complex signaling networks of inflammation and other associated diseases.[8][9] The detailed understanding of its inhibitory profile and the availability of robust assay methodologies allow researchers to precisely probe the downstream consequences of sPLA2-IIA blockade. As research continues to uncover the diverse roles of sPLA2 isoforms in pathophysiology, selective inhibitors like this compound will remain at the forefront of both basic scientific discovery and the development of next-generation anti-inflammatory therapeutics.

References

- 1. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oatext.com [oatext.com]

- 5. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. oatext.com [oatext.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cas 144337-18-8,YM 26734 | lookchem [lookchem.com]

- 11. YM 26734 | C45H62O8 | CID 9853400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. actinomycind.com [actinomycind.com]

- 13. This compound Datasheet DC Chemicals [dcchemicals.com]

- 14. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of YM-26734: A Potent Secretory Phospholipase A2 Inhibitor

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of key biological pathways and developmental workflows.

Discovery and Development History

This compound was developed by Yamanouchi Pharmaceuticals as a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), particularly targeting the Group IIA isoform.[1] The discovery process originated from the screening of natural products, leading to the identification of YM-26567-1, isolated from the fruit of Horsfieldia amygdaline.[1] This natural product exhibited micromolar inhibitory activity against rabbit platelet sPLA2.[1]

Further optimization and development of YM-26567-1 led to the synthesis of this compound, which demonstrated significantly increased potency, with an IC50 value of 85 nM against rabbit platelet sPLA2.[1] Subsequent research focused on creating and evaluating simplified analogs of this compound to understand its structure-activity relationship and to develop cell-permeable inhibitors with low nanomolar efficacy for cellular studies of sPLA2 function.[1]

Developmental Workflow

The development of this compound and its analogs followed a logical progression from natural product discovery to synthetic optimization and analog development. This workflow can be visualized as follows:

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of sPLA2.[2] It binds to the active site of the enzyme, preventing the hydrolysis of phospholipids. This action blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. The inhibitory effect of this compound is selective for extracellular sPLA2, with no significant activity against intracellular PLA2, cyclooxygenase, or 5-lipoxygenase.[2]

The sPLA2 signaling cascade, which is inhibited by this compound, is a critical component of the inflammatory response.

Quantitative Data

The inhibitory activity of this compound and its precursor, YM-26567-1, has been quantified against various sPLA2 enzymes.

| Compound | Enzyme | Species | IC50 (nM) | Reference |

| This compound | Group IIA sPLA2 | Rabbit (platelet) | 85 | [1][2] |

| This compound | Group I sPLA2 | Porcine (pancreas) | 6800 | [2] |

| This compound | Group IIA sPLA2 | Human | Low Nanomolar | [1] |

| This compound | Group IIA sPLA2 | Mouse | Low Nanomolar | [1] |

| This compound | Group IIA sPLA2 | Rat | Low Nanomolar | [1] |

| This compound | Group V sPLA2 | Human | Low Nanomolar | [1] |

| This compound | Group V sPLA2 | Mouse | Moderately Potent | [1] |

| This compound | Group X sPLA2 | Human | >1000 | [1] |

| This compound | Group X sPLA2 | Mouse | >1000 | [1] |

| YM-26567-1 | Group II sPLA2 | Rabbit (platelet) | 48 (Ki) | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, a modified version of a previously reported procedure.[1]

Detailed Protocol: A modified version of a previously reported procedure is used for the synthesis.[1] Commercially available 3-benzyloxy-4-hydroxybenzaldehyde is protected and then refluxed with 4'-hydroxyacetophenone in the presence of potassium hydroxide to form a chalcone.[1] This intermediate is then refluxed in a solution of sulfuric acid in methanol to yield a flavanone.[1] The flavanone is subsequently reduced using sodium borohydride.[1] The resulting alcohol is condensed with didodecanoylphloroglucinol in a solution of hydrogen chloride in dioxane.[1] Finally, deprotection using palladium hydroxide on carbon under a hydrogen atmosphere affords this compound as a mixture of four stereoisomers.[1]

sPLA2 Inhibition Assay

The inhibitory activity of this compound against sPLA2 is determined using an in vitro enzyme assay.

Protocol: The assay measures the hydrolysis of a fluorescently labeled phospholipid substrate by recombinant sPLA2. The reaction is typically carried out in a buffer containing Tris-HCl, NaCl, and CaCl2. The substrate, such as a BODIPY-labeled phosphatidylcholine, is prepared in liposomes. The enzyme is pre-incubated with various concentrations of the inhibitor (this compound) before the addition of the substrate. The increase in fluorescence, resulting from the cleavage of the fluorescent fatty acid from the phospholipid, is monitored over time using a fluorescence plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TPA-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory activity of this compound.

Protocol: Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear of a mouse. This compound is administered either topically to the ear or systemically (e.g., intravenously) at various doses prior to or shortly after TPA application. The extent of edema is quantified by measuring the increase in ear thickness using a digital caliper or by measuring the weight of a standard-sized punch biopsy taken from the ear. The dose-dependent inhibitory effect of this compound is determined by comparing the reduction in ear edema in treated animals to that in vehicle-treated control animals. The ED50 value, the dose that causes a 50% reduction in edema, can then be calculated.[2] In mice, this compound has been shown to inhibit TPA-induced ear edema with an ED50 of 45 µ g/ear (topical) and 11 mg/kg (intravenous).[2]

References

The Potent and Selective Inhibition of Secretory Phospholipase A2 by YM-26734: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretory phospholipase A2 (sPLA2) enzymes are critical mediators of the inflammatory cascade, catalyzing the release of arachidonic acid from cell membranes, which subsequently serves as a precursor for pro-inflammatory eicosanoids. Their significant role in various inflammatory diseases has positioned them as a key target for therapeutic intervention.[1][2] YM-26734 has emerged as a potent and selective competitive inhibitor of sPLA2, demonstrating significant anti-inflammatory properties in preclinical studies.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its inhibitory profile, the experimental protocols for its evaluation, and its mechanism of action within the inflammatory signaling pathway.

Introduction to this compound

This compound, with the chemical name 4-(3,5-didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl) chroman, is a non-steroidal anti-inflammatory agent.[3] It is a derivative of the natural product YM-26567-1, which was isolated from the fruit of Horsfieldia amygdaline.[5] this compound exhibits potent and competitive inhibitory activity against extracellular sPLA2 enzymes, with a notable selectivity for group II sPLA2.[3] Its mechanism of action involves binding to the active site of sPLA2, thereby preventing the hydrolysis of phospholipid substrates and the subsequent release of arachidonic acid.[4][6] This targeted inhibition of sPLA2 makes this compound a valuable tool for dissecting the role of this enzyme family in inflammation and a promising lead compound for the development of novel anti-inflammatory therapeutics.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified against various sPLA2 isoforms. The following tables summarize the key inhibitory constants, providing a clear comparison of its activity.

Table 1: In Vitro Inhibitory Activity of this compound against sPLA2 Isoforms

| sPLA2 Isoform | Source | IC50 (µM) | Ki (nM) | Notes |

| Group II | Rabbit Platelets | 0.085 | 48 | Competitive inhibition.[3] |

| Group I | Porcine Pancreas | 6.8 | - | [3] |

| sPLA2-X | - | 0.2 | - | [7] |

| sPLA2-IIA | - | 1 | - | [7] |

| sPLA2-IID | - | 1 | - | [7] |

| sPLA2-V | - | 1 | - | [7] |

| sPLA2-IIE | - | 3 | - | [7] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Inflammation Model | Animal Model | Administration Route | ED50 | Reference |

| TPA-induced Ear Edema | Mouse | Topical | 45 µ g/ear | [3] |

| TPA-induced Ear Edema | Mouse | Intravenous | 11 mg/kg | [3] |

| Carrageenan-induced Pleurisy (Exudate) | Rat | Intravenous | 20 mg/kg | [3] |

| Carrageenan-induced Pleurisy (Leukocytes) | Rat | Intravenous | 20 mg/kg | [3] |

ED50: Half-maximal effective dose.

Signaling Pathway of sPLA2 in Inflammation and Inhibition by this compound

Secretory PLA2 enzymes play a pivotal role in the initiation and amplification of the inflammatory response. The following diagram illustrates the signaling cascade and the point of intervention for this compound.

Caption: sPLA2-mediated inflammatory signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sPLA2 inhibition and anti-inflammatory activity.

In Vitro sPLA2 Inhibition Assay

This protocol describes a common method for measuring the enzymatic activity of sPLA2 and the inhibitory effect of compounds like this compound using a radiolabeled substrate.[5]

Materials:

-

Purified sPLA2 enzyme (e.g., from rabbit platelets or recombinant human)

-

Radiolabeled substrate: L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine

-

Unlabeled L-α-dipalmitoyl-phosphatidylcholine

-

Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 9.0

-

CaCl2 solution

-

Bovine Serum Albumin (BSA)

-

Sodium deoxycholate

-

This compound or other test inhibitors

-

Stop Solution: 5% Triton X-100 containing EDTA

-

Extraction Solvent: Hexane containing 0.1% acetic acid

-

Anhydrous sodium sulfate

-

Scintillation cocktail and counter

Procedure:

-

Prepare the substrate mixture by dissolving the radiolabeled and unlabeled phosphatidylcholine in 80% ethanol containing 25 mM sodium deoxycholate.

-

In a reaction tube, combine the assay buffer, CaCl2, BSA, and sodium deoxycholate.

-

Add the sPLA2 enzyme to the reaction tube. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate mixture to the tube. The final reaction volume is typically 1.0 ml.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Extract the released radioactive fatty acid by adding the extraction solvent and anhydrous sodium sulfate, followed by vigorous vortexing.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the upper hexane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (enzyme activity without inhibitor).

References

- 1. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

YM-26734 and the Arachidonic Acid Pathway: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-26734 is a potent, competitive inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1] These enzymes play a crucial role in the initiation of the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, which leads to the release of arachidonic acid.[2] Free arachidonic acid is the precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins and leukotrienes. These molecules are pivotal in numerous physiological and pathological processes, particularly inflammation.[2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with the arachidonic acid pathway, and detailed experimental protocols for its study.

Mechanism of Action: Inhibition of Secretory Phospholipase A2

This compound exerts its effects by directly inhibiting the activity of sPLA2 enzymes. By binding to the active site of these enzymes, this compound prevents the hydrolysis of membrane phospholipids, thereby blocking the release of arachidonic acid.[1] This action effectively curtails the production of downstream pro-inflammatory mediators. The inhibitory profile of this compound has been characterized against several sPLA2 isoforms, demonstrating a broad spectrum of activity.[1][3]

Signaling Pathway of this compound Action

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been evaluated against various mammalian sPLA2 isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that discrepancies in reported IC50 values can arise from variations in experimental conditions, such as the substrate and assay methods used.[3]

| sPLA2 Isoform | Species | IC50 (nM) | Reference |

| Group IIA | Human | 80 ± 20 | [3] |

| Group IIA | Mouse | 30 ± 5 | [3] |

| Group IIA | Rat | 120 ± 5 | [3] |

| Group V | Human | 110 ± 20 | [3] |

| Group V | Mouse | 520 ± 140 | [3] |

| Group X | Human | > 1600 | [3] |

| Group X | Mouse | > 1600 | [3] |

| Rabbit Platelet | Rabbit | 85 | [2] |

Table 1: Inhibitory Concentration (IC50) of this compound against various sPLA2 isoforms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a summary of which is provided below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of the cited literature.[2]

Summary of Synthetic Steps: [2]

-

Chalcone Formation: Reaction of appropriately protected starting materials to form a chalcone intermediate.

-

Flavanone Synthesis: Cyclization of the chalcone to yield a flavanone.

-

Reduction: Reduction of the flavanone to the corresponding alcohol.

-

Condensation: Condensation with a diacylphloroglucinol derivative.

-

Deprotection: Removal of protecting groups to yield the final product, this compound.

In Vitro sPLA2 Inhibition Assay (Radiolabeled Substrate)

This protocol describes a common method for determining the inhibitory activity of compounds against sPLA2 using a radiolabeled substrate.

Materials:

-

Purified recombinant sPLA2 enzyme

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

-

Unlabeled phospholipid

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl₂, NaCl, and BSA)

-

This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

-

Substrate Preparation: Prepare liposomes by mixing the radiolabeled and unlabeled phospholipids in an organic solvent, evaporating the solvent under nitrogen, and resuspending the lipid film in the assay buffer followed by sonication.

-

Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the sPLA2 enzyme with various concentrations of this compound or the vehicle control in the assay buffer for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding the prepared liposome substrate to the enzyme-inhibitor mixture.

-

Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform, methanol, and acetic acid).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Separation of Products: Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the unhydrolyzed phospholipid from the released radiolabeled free fatty acid (arachidonic acid).

-

Quantification: Scrape the silica corresponding to the free fatty acid spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

This model is widely used to assess the topical anti-inflammatory activity of compounds.[4][5]

Materials:

-

Male ICR or Swiss mice

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable vehicle (e.g., acetone or ethanol)

-

This compound dissolved in a suitable vehicle

-

Calipers or a thickness gauge

-

Biopsy punch

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Induction of Edema: Apply a solution of TPA (e.g., 1-2.5 µg in 10-20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.[4][6]

-

Treatment: Topically apply this compound or the vehicle to the right ear at a specified time point relative to TPA application (e.g., 30 minutes before or 1 hour after).

-

Measurement of Edema: At a predetermined time after TPA application (e.g., 6 hours), measure the thickness of both ears using calipers.

-

Assessment of Inflammation: Euthanize the mice and take a standard-sized biopsy (e.g., 6-7 mm diameter) from both ears using a biopsy punch. Weigh the biopsies to determine the increase in ear weight due to edema.

-

Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the TPA-only group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the systemic anti-inflammatory effects of compounds on exudate formation and leukocyte migration.[7]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Carrageenan solution (e.g., 1% in sterile saline)

-

This compound for systemic administration (e.g., intravenous or oral)

-

Heparinized saline

-

Hemocytometer

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions.

-

Treatment: Administer this compound or the vehicle to the rats via the desired route.

-

Induction of Pleurisy: After a specified time following treatment, induce pleurisy by injecting carrageenan solution (e.g., 0.1-0.2 mL) into the pleural cavity of the rats under light anesthesia.[7]

-

Exudate Collection: At a predetermined time after carrageenan injection (e.g., 4-6 hours), euthanize the rats. Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.

-

Measurement of Exudate Volume: Measure the total volume of the collected fluid and subtract the volume of the washing solution to determine the exudate volume.

-

Leukocyte Count: Centrifuge a small aliquot of the exudate and resuspend the cell pellet in a known volume of saline. Count the total number of leukocytes using a hemocytometer.

-

Data Analysis: Compare the exudate volume and total leukocyte count in the this compound-treated group with the control group to determine the percentage of inhibition.

Downstream Effects on the Arachidonic Acid Pathway

By inhibiting sPLA2, this compound reduces the availability of arachidonic acid for metabolism by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This leads to a decrease in the production of prostaglandins and leukotrienes, which are key mediators of inflammation. While the inhibitory effect of this compound on the overall inflammatory response is well-documented, specific quantitative data on the reduction of individual eicosanoids such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) following this compound treatment are not extensively reported in the available literature.

Quantification of Prostaglandins and Leukotrienes by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids in biological samples.[8][9][10]

Protocol Outline for Eicosanoid Analysis:

-

Sample Collection and Preparation: Collect biological samples (e.g., plasma, ear tissue homogenate, or pleural exudate) and immediately add antioxidants and internal standards (deuterated analogs of the target eicosanoids).

-

Solid-Phase Extraction (SPE): Acidify the samples and perform SPE to extract and concentrate the lipid mediators.

-

LC Separation: Reconstitute the dried extract in the mobile phase and inject it into an LC system equipped with a suitable column (e.g., C18) to separate the different eicosanoids.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each eicosanoid and its internal standard are monitored for highly selective and sensitive quantification.

-

Data Analysis: Generate standard curves for each analyte and calculate the concentrations in the samples based on the peak area ratios of the analyte to its corresponding internal standard.

Clinical Development Status

Despite its potent preclinical anti-inflammatory activity, a thorough search of clinical trial registries and published literature did not reveal any evidence of this compound having entered human clinical trials. It appears to have remained a valuable tool for preclinical research into the role of sPLA2 in inflammation.

Conclusion

This compound is a well-characterized and potent inhibitor of sPLA2 enzymes, with a demonstrated ability to suppress inflammation in various preclinical models. Its mechanism of action, centered on the inhibition of arachidonic acid release, makes it a valuable research tool for dissecting the complexities of the arachidonic acid cascade and its role in inflammatory diseases. The detailed protocols and data presented in this guide are intended to support researchers in the fields of pharmacology, drug discovery, and inflammation research in their efforts to further understand and potentially target this critical pathway. While this compound itself has not progressed to clinical development, the knowledge gained from its study continues to inform the development of novel anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TPA-induced mouse ear edema model [bio-protocol.org]

- 5. Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 limits arachidonic acid availability and inhibits leukotriene B4 synthesis in rat alveolar macrophages by a nonphospholipase A2 mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

The Role of YM-26734 in Lipid Mediator Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-26734 is a potent and selective competitive inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme family in the initiation of inflammatory pathways through the liberation of arachidonic acid and lysophospholipids from the cell membrane. By targeting sPLA2, this compound effectively attenuates the production of downstream lipid mediators, including prostaglandins, leukotrienes, and lysophosphatidic acid (LPA). This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory profile, and its role in modulating lipid mediator signaling, with a particular focus on its indirect influence on the LPA signaling cascade. Detailed experimental protocols and quantitative data are presented to support its use as a critical research tool in inflammation and lipid signaling studies.

Introduction to this compound and Secretory Phospholipase A2

Secretory phospholipase A2 (sPLA2) enzymes are a group of structurally related enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1] One of the most significant fatty acids released is arachidonic acid, the precursor for the biosynthesis of eicosanoids, which are potent inflammatory mediators.[1][2] Additionally, the generation of lysophospholipids can lead to the production of other signaling molecules, such as lysophosphatidic acid (LPA).[3]

This compound is a synthetic compound that acts as a competitive inhibitor of sPLA2.[4][5] Its ability to selectively target various sPLA2 isoforms makes it an invaluable tool for elucidating the specific roles of these enzymes in physiological and pathological processes.[4][5]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the active site of sPLA2 enzymes. This competitive inhibition prevents the enzyme from accessing its phospholipid substrates, thereby blocking the initial step in the inflammatory cascade.[4] The specificity of this compound for sPLA2 over other phospholipases, such as cytosolic PLA2 (cPLA2), and other enzymes like cyclooxygenase and lipoxygenase, allows for the targeted investigation of the sPLA2 pathway.[4]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized against various sPLA2 isoforms. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against sPLA2 Isoforms

| sPLA2 Isoform | IC50 (µM) | Source |

| sPLA2-IIA | 1 | [4] |

| sPLA2-IID | 1 | [4] |

| sPLA2-V | 1 | [4] |

| sPLA2-X | 0.2 | [4] |

| sPLA2-IIE | 3 | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Experimental Model | Administration Route | ED50 | Source |

| TPA-induced mouse ear edema | Topical | 45 µ g/ear | [4] |

| TPA-induced mouse ear edema | Intravenous | 11 mg/kg | [4] |

| Carrageenan-induced pleurisy in rats | Intravenous | 20 mg/kg (significant reduction) | [4] |

Role in Lipid Mediator Signaling

The inhibition of sPLA2 by this compound has profound effects on downstream lipid mediator signaling pathways.

Inhibition of Eicosanoid Production

By blocking the release of arachidonic acid, this compound effectively halts the production of prostaglandins and leukotrienes, two major classes of eicosanoids that are pivotal in mediating inflammatory responses such as vasodilation, increased vascular permeability, and pain.

Indirect Modulation of Lysophosphatidic Acid (LPA) Signaling

Secretory PLA2 activity is a source of lysophospholipids, which can be subsequently converted to lysophosphatidic acid (LPA) by the enzyme autotaxin.[6][7] LPA is a potent signaling molecule that acts on a family of G protein-coupled receptors (LPARs) to elicit a wide range of cellular responses, including cell proliferation, migration, and survival.[4][8] By reducing the available pool of lysophospholipid precursors, this compound can indirectly attenuate LPA signaling.

The following diagram illustrates the central role of sPLA2 in lipid mediator production and the inhibitory action of this compound.

The subsequent diagram details the LPA signaling pathway that is indirectly modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro sPLA2 Inhibition Assay

This protocol is a representative method for determining the IC50 of this compound against a specific sPLA2 isoform.

Materials:

-

Purified recombinant human sPLA2 isoform

-

This compound

-

Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the sPLA2 enzyme solution to each well.

-

Add the different concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the phospholipid substrate to all wells.

-

Immediately add DTNB to all wells.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TPA-Induced Mouse Ear Edema

This in vivo model is used to assess the topical and systemic anti-inflammatory activity of this compound.[9][10]

Animals:

-

Male CD-1 mice (or a similar strain), 6-8 weeks old.

Materials:

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

This compound

-

Vehicle (e.g., acetone or ethanol)

-

Micropipettes

-

Ear punch

-

Analytical balance

Procedure:

-

For topical application, dissolve this compound in the vehicle at various concentrations.

-

Apply the this compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.

-

After a set time (e.g., 30 minutes), apply a solution of TPA in the vehicle to the same ear to induce inflammation.

-

The left ear serves as a control and receives only the vehicle.

-

For systemic administration, administer this compound intravenously or intraperitoneally at various doses prior to TPA application.

-

After a specific period (e.g., 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation.

-

Use an ear punch to collect a standard-sized circular section from both the right and left ears.

-

Weigh the ear punches immediately.

-

The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

-

Determine the ED50 value from the dose-response curve.

The following workflow diagram illustrates the TPA-induced ear edema experiment.

Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the effect of this compound on acute inflammation, including exudate formation and leukocyte migration.[11][12]

Animals:

-

Male Wistar rats (or a similar strain), 150-200g.

Materials:

-

λ-Carrageenan

-

This compound

-

Saline solution

-

Anesthetic (e.g., isoflurane)

-

Heparinized saline

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Administer this compound intravenously at various doses 1 hour before the carrageenan injection. The control group receives the vehicle.

-

Anesthetize the rats.

-

Inject a 1% solution of carrageenan in sterile saline into the pleural cavity.

-

After a set time (e.g., 4 hours), euthanize the animals.

-

Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.

-

Measure the total volume of the collected fluid. The volume of the exudate is the total volume minus the volume of the washing solution.

-

Centrifuge the collected fluid to pellet the cells.

-

Resuspend the cell pellet in a known volume of saline.

-

Determine the total leukocyte count using a hemocytometer or an automated cell counter.

-

A differential cell count can be performed on stained cytospin preparations to quantify neutrophils and other inflammatory cells.

-

Compare the exudate volume and leukocyte counts between the this compound-treated groups and the control group to determine the anti-inflammatory effect.

Conclusion

This compound is a powerful and selective research tool for investigating the role of secretory phospholipase A2 in lipid mediator signaling. Its ability to inhibit the production of both eicosanoids and the precursors of lysophosphatidic acid provides a unique mechanism for dissecting the complex interplay of these signaling pathways in inflammation and other physiological and pathological processes. The experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. researchgate.net [researchgate.net]

- 3. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]

- 10. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]

- 11. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. njppp.com [njppp.com]

The Structure-Activity Relationship of YM-26734: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Secreted Phospholipase A2 Inhibitor

YM-26734, a potent competitive inhibitor of secreted phospholipase A2 (sPLA2), has garnered significant interest within the scientific community for its potential in treating inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals engaged in drug discovery and development. By examining the intricate relationship between the chemical structure of these compounds and their biological activity, we can better understand the key molecular features required for potent and selective sPLA2 inhibition.

Core Structure and Key Moieties

This compound is a complex natural product-derived molecule with a distinct chemical architecture. Its structure is characterized by a substituted chroman core linked to a didodecanoylphloroglucinol moiety. The didodecanoylphloroglucinol portion is believed to be crucial for the compound's inhibitory activity, as it is predicted to bind to the active site and coordinate with the calcium ion essential for sPLA2 catalytic function[1].

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have revealed critical insights into its SAR. The following table summarizes the inhibitory activity (IC50 values) of this compound and its simplified analogs against various sPLA2 isoforms.

| Compound | Modification | sPLA2-hGIIA IC50 (nM) | sPLA2-mGIIA IC50 (nM) | sPLA2-rGIIA IC50 (nM) | sPLA2-hGV IC50 (nM) | sPLA2-mGV IC50 (nM) | sPLA2-hGX IC50 (nM) | sPLA2-mGX IC50 (nM) |

| This compound (1) | Parent Compound | 80 ± 20 | 30 ± 5 | 120 ± 5 | 110 ± 20 | 520 ± 140 | >1600 | >1600 |

| Isomer 1a | Stereoisomer of this compound | - | - | 120 ± 20 | - | - | - | - |

| Isomer 1b | Stereoisomer of this compound | - | - | 60 ± 10 | - | - | - | - |

| Isomer 1c | Stereoisomer of this compound | - | - | 110 ± 10 | - | - | - | - |

| Isomer 1d | Stereoisomer of this compound | - | - | 70 ± 10 | - | - | - | - |

| 9 | Didodecanoylphloroglucinol | >3300 | 40 ± 10 | 110 ± 20 | >3300 | >3300 | >3300 | >3300 |

| 17b | Simplified analog with dodecanoyl groups | 120 ± 20 | 30 ± 10 | 110 ± 20 | 360 ± 80 | 1300 ± 200 | >1600 | >1600 |

| 12b, 15, 18b | Modifications of carbonyl and hydroxyl groups | >1600 | >1600 | - | >1600 | >1600 | >1600 | >1600 |

| 16, 17c, 17d, 17f | Analogs with reduced hydrophobicity | >1600 | >1600 | - | >1600 | >1600 | >1600 | >1600 |

Data sourced from "Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA"[1]. IC50 values are reported as the mean of triplicate analysis with standard deviations.

The data reveals several key SAR trends:

-

The Didodecanoylphloroglucinol Moiety is Essential: Compound 9, which consists solely of the didodecanoylphloroglucinol part of this compound, retains potent inhibitory activity against mouse and rat sPLA2-IIA, highlighting its importance as the primary pharmacophore[1].

-

Stereochemistry has a Minor Impact: The four isolated stereoisomers of this compound exhibit comparable inhibitory potencies against rat sPLA2-IIA, suggesting that the overall shape and functional group presentation of the didodecanoylphloroglucinol moiety are more critical than the specific stereochemistry of the chroman ring[1].

-

Hydroxyl and Carbonyl Groups are Critical: Analogs with modifications to the hydroxyl and carbonyl groups (12b, 15, and 18b) show a dramatic loss of activity, supporting the hypothesis that these groups are involved in coordinating with the active site calcium ion[1].

-

Hydrophobicity is a Key Contributor: Simplified analogs with reduced hydrophobicity (16, 17c, 17d, and 17f) demonstrate significantly weaker inhibition, indicating that the long dodecanoyl chains are crucial for partitioning the inhibitor into the phospholipid substrate interface where sPLA2 is active[1].

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the SAR studies of this compound and its analogs.

Secreted Phospholipase A2 (sPLA2) Inhibition Assay

This assay is used to determine the in vitro potency of compounds in inhibiting the enzymatic activity of sPLA2.

Materials:

-

Recombinant human, mouse, or rat sPLA2 enzymes (GIIA, GV, GX)

-

Substrate vesicles: 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphorylglycerol (pyrene-PG) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM CaCl2

-

Inhibitor compounds dissolved in DMSO

-

96-well microtiter plates

-

Fluorometer

Procedure:

-

Vesicle Preparation: Prepare a 1:1 mixture of pyrene-PG and DOPC in chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin film. Resuspend the lipid film in the assay buffer by vortexing to a final concentration of 1 mM. Sonicate the vesicle solution to clarity.

-

Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

-

Assay Reaction: In a 96-well plate, add 10 µL of the inhibitor solution to 180 µL of the substrate vesicle solution.

-

Enzyme Addition: Initiate the reaction by adding 10 µL of the sPLA2 enzyme solution (final concentration will vary depending on the enzyme isoform and activity).

-

Fluorescence Measurement: Immediately measure the increase in pyrene monomer fluorescence at an excitation wavelength of 345 nm and an emission wavelength of 398 nm over a period of 10-20 minutes at room temperature. The rate of hydrolysis is proportional to the increase in fluorescence.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Logical relationships in the SAR of this compound.

Caption: General workflow for the sPLA2 inhibition assay.

Caption: The sPLA2-IIA inflammatory signaling pathway.

Conclusion

The structure-activity relationship studies of this compound have provided a clear roadmap for the design of potent and selective sPLA2 inhibitors. The didodecanoylphloroglucinol core, with its critical hydroxyl and carbonyl functionalities, and the long hydrophobic chains are indispensable for high-affinity binding and potent inhibition. This in-depth understanding of the SAR of this compound is invaluable for the ongoing development of novel anti-inflammatory therapeutics targeting the sPLA2 family of enzymes. Future research may focus on optimizing the pharmacokinetic properties of these analogs while retaining their potent inhibitory activity, ultimately leading to the development of clinically effective treatments for a range of inflammatory disorders.

References

Methodological & Application

YM-26734 In Vitro Enzyme Inhibition Assay: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for performing an in vitro enzyme inhibition assay for YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2). Secretory phospholipase A2 enzymes are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[1] this compound has been identified as a competitive inhibitor of sPLA2, showing efficacy against multiple subtypes, including sPLA2-IIA, -IID, -IIE, -V, and -X.[1] This application note details two primary methodologies for assessing the inhibitory activity of this compound: a colorimetric assay and a fluorescence-based assay. It includes a summary of quantitative inhibitory data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow.

Introduction

Secretory phospholipase A2 (sPLA2) enzymes are a family of proteins that play a critical role in various physiological and pathological processes, most notably inflammation. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. A key product of this reaction, arachidonic acid, is the substrate for cyclooxygenases and lipoxygenases, which generate a wide array of inflammatory lipid mediators.[1]

This compound is a well-characterized inhibitor of sPLA2, acting through a competitive mechanism by binding to the enzyme's active site.[1] Its ability to selectively inhibit sPLA2 with minimal effects on other enzymes like cytosolic PLA2, cyclooxygenase, or lipoxygenase makes it a valuable tool for studying the specific roles of sPLA2 in inflammatory diseases.[1] This document provides detailed protocols for in vitro assays to quantify the inhibitory potency of this compound against various sPLA2 isoforms.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound against various mammalian sPLA2 isoforms.

| Enzyme | Species | IC50 (nM) |

| sPLA2-IIA | Human | 72 ± 13 |

| Mouse | 130 ± 10 | |

| Rat | 110 ± 20 | |

| sPLA2-V | Human | 83 ± 15 |

| Mouse | 420 ± 60 | |

| sPLA2-X | Human | > 1600 |

| Mouse | > 1600 |

Data compiled from "Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA".[2] All values are reported as the mean ± standard deviation.

Signaling Pathway of sPLA2 Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in the context of the inflammatory signaling cascade.

Experimental Protocols

Two common methods for determining the in vitro enzyme inhibition of sPLA2 by this compound are presented below.

Protocol 1: Colorimetric sPLA2 Inhibition Assay

This assay is based on the use of a thio-ester containing phospholipid substrate and Ellman's reagent (DTNB). The sPLA2-mediated hydrolysis of the substrate releases a free thiol, which reacts with DTNB to produce a yellow-colored product that can be quantified by measuring absorbance at 405-414 nm. This protocol is adapted from the Cayman Chemical sPLA2 Assay Kit (Item No. 765001).

Materials:

-

sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

-

Recombinant human sPLA2 enzyme (e.g., sPLA2-IIA)

-

Diheptanoyl Thio-PC (substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

This compound

-

DMSO (for dissolving this compound)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Prepare this compound dilutions: Dissolve this compound in DMSO to prepare a stock solution. Serially dilute the stock solution with sPLA2 Assay Buffer to obtain a range of desired inhibitor concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare reagents:

-

Reconstitute the Diheptanoyl Thio-PC substrate in sPLA2 Assay Buffer.

-

Prepare a working solution of DTNB in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0).

-

Dilute the sPLA2 enzyme to the desired concentration in sPLA2 Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

-

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank (No Enzyme): Add sPLA2 Assay Buffer.

-

100% Activity Control (No Inhibitor): Add sPLA2 enzyme and the same volume of vehicle (DMSO in assay buffer) as used for the inhibitor wells.

-

Inhibitor Wells: Add sPLA2 enzyme and the desired concentrations of this compound.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Add DTNB: Add the DTNB solution to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at 405-414 nm every minute for a set period (e.g., 10-30 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank from all other wells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Protocol 2: Fluorometric sPLA2 Inhibition Assay

This assay utilizes a phospholipid substrate labeled with a fluorescent reporter and a quencher. Upon cleavage by sPLA2, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Materials:

-

sPLA2 Assay Buffer (as in Protocol 1)

-

Recombinant human sPLA2 enzyme

-

Fluorescent sPLA2 substrate (e.g., NBD-PE: 1-palmitoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphoethanolamine)

-

This compound

-

DMSO

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound dilutions: Follow the same procedure as in Protocol 1.

-

Prepare reagents:

-

Prepare the fluorescent substrate solution in the sPLA2 Assay Buffer. The substrate may need to be incorporated into liposomes or mixed micelles for optimal presentation to the enzyme.

-

Dilute the sPLA2 enzyme in sPLA2 Assay Buffer to a pre-determined optimal concentration.

-

-

Assay Setup: In a 96-well black plate, set up the reactions in triplicate as described in Protocol 1 (Blank, 100% Activity Control, Inhibitor Wells).

-

Pre-incubation: Pre-incubate the enzyme with this compound for 10-15 minutes at the assay temperature.

-

Initiate Reaction: Add the fluorescent substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for NBD: Ex/Em ~460/535 nm) over time.

-

Data Analysis: Analyze the data as described in Protocol 1, using the rate of change in fluorescence intensity to determine the reaction rates and subsequently the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro sPLA2 inhibition assay.

Conclusion

The protocols and data presented in this application note provide a robust framework for the in vitro characterization of this compound as an sPLA2 inhibitor. The detailed methodologies for both colorimetric and fluorometric assays allow for flexibility based on available instrumentation and experimental needs. The provided IC50 data serves as a valuable reference for researchers investigating the therapeutic potential of sPLA2 inhibition in inflammatory and other diseases.

References

Application Note: Cell-Based Arachidonic Acid Release Assay Using YM-26734

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated fatty acid that plays a central role in inflammation and cell signaling. It is typically esterified in the sn-2 position of membrane phospholipids and is released by the action of phospholipase A2 (PLA2) enzymes. Secreted phospholipase A2 (sPLA2) enzymes, a family of low molecular weight, Ca2+-dependent enzymes, are key players in the release of AA from the outer leaflet of the cell membrane, leading to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2]

YM-26734 is a potent and selective competitive inhibitor of secreted phospholipase A2 (sPLA2), with particular efficacy against the Group IIA isoform.[1][3][4] Its ability to block the enzymatic activity of sPLA2 makes it a valuable tool for studying the role of this enzyme family in various physiological and pathological processes, including inflammation. This compound exhibits a broad inhibitory profile against several sPLA2 subtypes and displays minimal activity against cytosolic PLA2, cyclooxygenases, and lipoxygenases, highlighting its specificity.[2][3] This application note provides a detailed protocol for a cell-based arachidonic acid release assay using this compound to assess the inhibitory activity of compounds targeting sPLA2.

Principle of the Assay

This assay measures the ability of a test compound, in this case, this compound, to inhibit the release of arachidonic acid from cultured cells stimulated with an appropriate agonist. The protocol involves labeling cellular phospholipids with radioactive [3H]-arachidonic acid. Upon stimulation with an agonist, sPLA2 is activated, leading to the release of [3H]-arachidonic acid into the cell culture supernatant. The amount of radioactivity in the supernatant is then quantified by liquid scintillation counting. The inhibitory effect of this compound is determined by comparing the amount of [3H]-arachidonic acid released in the presence and absence of the inhibitor.

Data Presentation

The inhibitory activity of this compound on various sPLA2 isoforms can be summarized by its half-maximal inhibitory concentration (IC50) values.

| sPLA2 Isoform | IC50 (nM) |

| Human Group IIA (hGIIA) | 80 |

| Mouse Group IIA (mGIIA) | 30 |

| Rat Group IIA (rGIIA) | 120 |

| Human Group V (hGV) | 110 |

| Mouse Group V (mGV) | 520 |

| Human Group X (hGX) | >1600 |

| Mouse Group X (mGX) | >1600 |

Table 1: IC50 values of this compound for various sPLA2 isoforms. Data compiled from multiple sources.[3]

Experimental Protocols

Materials and Reagents

-

Cell Line: RAW264.7 (murine macrophage-like) or THP-1 (human monocytic) cells are suitable choices as they express sPLA2s and respond to inflammatory stimuli.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

[3H]-Arachidonic Acid: Specific activity of 50-100 Ci/mmol.

-

Agonist: Lipopolysaccharide (LPS) for RAW264.7 cells or Phorbol 12-myristate 13-acetate (PMA) for THP-1 cells. Other potential agonists include calcium ionophore A23187 or ATP.

-

This compound: Prepare a stock solution in DMSO.

-

Scintillation Cocktail: For liquid scintillation counting.

-

Phosphate Buffered Saline (PBS): Ca2+/Mg2+ free.

-

Bovine Serum Albumin (BSA): Fatty acid-free.

-

24-well cell culture plates.

-

Liquid scintillation counter.

Experimental Workflow Diagram

Caption: Experimental workflow for the cell-based arachidonic acid release assay.

Detailed Protocol

Day 1: Cell Seeding and Radiolabeling

-

Cell Seeding: Seed RAW264.7 or THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium.

-

Radiolabeling: Add [3H]-arachidonic acid to each well to a final concentration of 0.5 µCi/mL.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for the incorporation of the radiolabel into cellular phospholipids.

Day 2: Arachidonic Acid Release Assay

-

Washing: Gently aspirate the labeling medium and wash the cells three times with 1 mL of pre-warmed PBS containing 0.1% fatty acid-free BSA to remove unincorporated [3H]-arachidonic acid.

-

Pre-incubation with Inhibitor: After the final wash, add 0.5 mL of serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 30 minutes at 37°C.

-

Stimulation: Add the agonist to each well. For RAW264.7 cells, use LPS at a final concentration of 1 µg/mL. For THP-1 cells, use PMA at a final concentration of 100 nM.

-

Incubation: Incubate the plates for a predetermined time (e.g., 1-4 hours, to be optimized for the specific cell line and agonist) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well and transfer it to a scintillation vial.

-

Cell Lysis: Add 0.5 mL of 0.1 M NaOH or 1% Triton X-100 to each well to lyse the cells.

-

Measurement of Radioactivity: Add 4 mL of scintillation cocktail to each vial containing the supernatant and the cell lysate. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis

-

Calculate Total Incorporated Radioactivity: Total CPM = CPM in supernatant + CPM in cell lysate.

-

Calculate Percentage of Arachidonic Acid Release: % AA Release = (CPM in supernatant / Total CPM) x 100

-

Calculate Percentage of Inhibition: % Inhibition = [1 - (% AA Release with Inhibitor - % Basal Release) / (% AA Release with Agonist - % Basal Release)] x 100

-

Basal Release is the % AA release in the absence of both agonist and inhibitor.

-